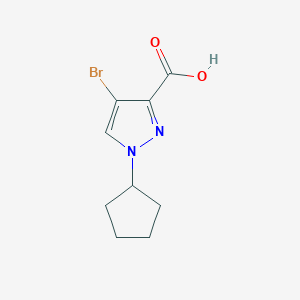
4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . It is a heteroaryl halide . The molecular formula is C9H11BrN2O2 .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” consists of a five-membered pyrazole ring attached to a bromine atom and a cyclopentyl group .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is 259.100 Da . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, focusing on six unique applications:
Pharmaceutical Development
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of derivatives with potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities . Researchers are exploring its use in developing new drugs that target specific biological pathways, enhancing the efficacy and safety profiles of treatments.
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a precursor in the synthesis of agrochemicals. These include herbicides, fungicides, and insecticides that can help manage pests and diseases in crops. The compound’s stability and reactivity make it suitable for creating effective and environmentally friendly agricultural products .
Material Science
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is used in material science for the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and resistance to degradation. This makes it useful in creating high-performance materials for various industrial applications .
Catalysis
The compound is also studied for its role in catalysis. It can act as a ligand in metal-catalyzed reactions, facilitating the formation of complex molecules with high precision. This application is particularly important in organic synthesis, where efficient and selective catalytic processes are essential for producing fine chemicals and pharmaceuticals .
Biological Research
In biological research, 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is used as a tool to study enzyme functions and interactions. Its derivatives can be designed to inhibit or activate specific enzymes, providing insights into their roles in various biological processes. This helps in understanding disease mechanisms and identifying potential therapeutic targets .
Photophysical Studies
The compound’s unique structure makes it a subject of interest in photophysical studies. Researchers investigate its photochemical properties to develop new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These studies aim to improve the efficiency and performance of devices that rely on light absorption and emission .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-cyclopentylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIETNEKATDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)
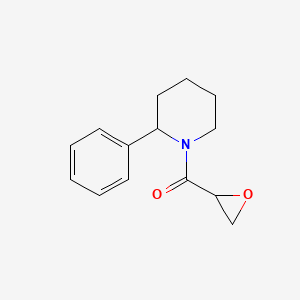

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)
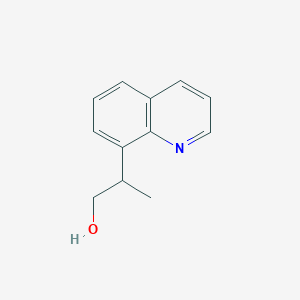
![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)
methanone](/img/structure/B2534544.png)
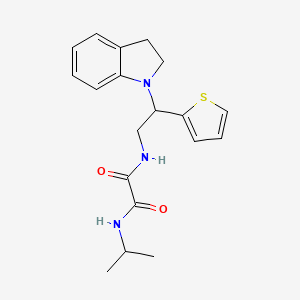
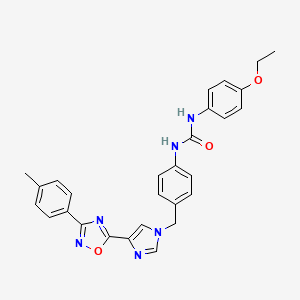
![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)